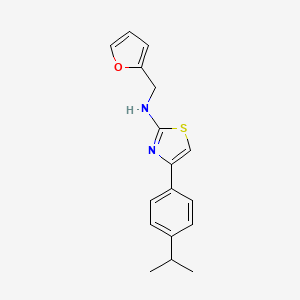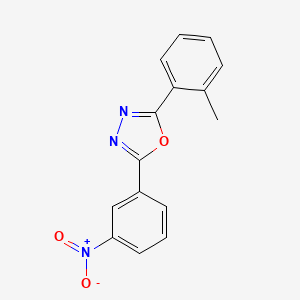![molecular formula C18H22N2O3S B5710249 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)sulfonyl]-N-mesitylbenzamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors (HDACi). It was first synthesized in 1999 by Sankyo Co. Ltd. and has since been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide inhibits the activity of HDAC enzymes by binding to the zinc ion in the active site of the enzyme. This leads to the accumulation of acetylated histones, which results in changes in gene expression. 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has also been shown to inhibit the activity of other proteins, such as HSP90 and DNA methyltransferase, which play a role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors. 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been shown to have minimal toxicity in normal cells, which is a desirable characteristic for a potential cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of these enzymes in gene regulation. However, one limitation is its relatively low potency compared to other HDAC inhibitors. This can make it more difficult to achieve the desired effects in cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide. One direction is the development of more potent HDAC inhibitors that can be used in cancer treatment. Another direction is the study of the combination of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the role of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide in epigenetic regulation and its potential use in other diseases, such as neurodegenerative diseases, is an area of future research.
Synthesemethoden
The synthesis of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide involves several steps, including the reaction of mesitylene with thionyl chloride to form mesityl chloride, which is then reacted with dimethylamine to form N,N-dimethylamino-mesityl chloride. This intermediate is then reacted with sodium sulfite to form 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide. The purity of the compound is then improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which play a role in the regulation of gene expression. HDAC inhibitors such as 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been studied in various types of cancer, including leukemia, lymphoma, breast cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-10-13(2)17(14(3)11-12)19-18(21)15-6-8-16(9-7-15)24(22,23)20(4)5/h6-11H,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBFBTLAIBNYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5710207.png)

![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)
![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)
![4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5710227.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)


![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)